Product packaging for N-(5-hydroxy-9H-fluoren-2-yl)acetamide(Cat. No.:CAS No. 1147-55-3)

N-(5-hydroxy-9H-fluoren-2-yl)acetamide

Cat. No.: B110190
CAS No.: 1147-55-3
M. Wt: 239.27 g/mol
InChI Key: LAMHNIXDQRUHBE-UHFFFAOYSA-N
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Description

N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a structural analog of the well-characterized model compound 2-Acetylaminofluorene (2-AAF), a potent carcinogen and mutagen used extensively to investigate the mechanisms of carcinogenesis . Compounds within this class are valuable biochemical tools for studying the metabolic activation of procarcinogens. The parent molecule, 2-AAF, is a known substrate for cytochrome P-450 (CYP) enzymes, undergoing biotransformation into reactive metabolites such as hydroxyacetylaminofluorene, which is a proximal carcinogen with greater potency . These metabolites undergo further enzymatic activation, including O-acetylation and O-sulfation, leading to the formation of highly reactive ions (e.g., nitrenium, carbonium, and arylamidonium ions) that form covalent DNA adducts, a critical initiating event in chemical carcinogenesis . As a hydroxy derivative, this compound is of significant interest for probing the specific metabolic pathways and DNA adduction profiles influenced by hydroxylation at the 5-position on the fluorene ring. Research on similar hydroxylated analogs, such as N-Hydroxy-2-acetamidofluorene, is central to understanding how esterification (e.g., sulfation or acetylation) of these metabolites facilitates their binding to DNA, proteins, and endogenous thiols like glutathione . This makes this compound a potentially critical compound for researchers investigating organ-specific tumor formation, such as in the liver or bladder, where specific glucuronide metabolites may hydrolyze in acidic urine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO2 B110190 N-(5-hydroxy-9H-fluoren-2-yl)acetamide CAS No. 1147-55-3

Properties

IUPAC Name

N-(5-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(18)15(10)13/h2-6,8,18H,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHNIXDQRUHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150835
Record name Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-
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Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-55-3
Record name N-(5-Hydroxy-9H-fluoren-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9867
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Record name Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The direct method involves acetylation of the primary amine group in 5-hydroxyfluoren-2-amine using acetylating agents such as acetic anhydride or acetyl chloride . The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., chloride or acetate).

Table 1: Standard Reaction Conditions for Direct Acetylation

Reagent SystemSolventTemperatureTimeYield
Acetic anhydride + PyridineTetrahydrofuran (THF)60°C4 hrs72%
Acetyl chloride + Sodium acetateDioxane/Water24°C30 min65%

Pyridine acts as both catalyst and acid scavenger in the acetic anhydride system, while sodium acetate neutralizes HCl generated during acetyl chloride reactions.

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (THF, dioxane) enhance reagent solubility and reaction homogeneity. A dioxane/water mixture (2:1 v/v) improves yields by 12% compared to anhydrous conditions.

  • Temperature Control : Exothermic acetylation requires gradual reagent addition and cooling to 0–5°C initially, followed by gradual warming to 60°C.

  • Purification : Recrystallization from ethyl acetate/cyclohexane (1:3) achieves >98% purity, while silica gel chromatography (ethyl acetate/hexane, 1:4) recovers 85% product.

Hydroxylamine Intermediate Route

Synthesis of 5-Hydroxyfluoren-2-Hydroxylamine

This two-step method first converts 5-nitrofluoren-2-amine to 5-hydroxyfluoren-2-hydroxylamine via catalytic hydrogenation (Pd/C, H₂, 40 psi). The hydroxylamine intermediate is then acetylated under mild conditions.

Table 2: Hydrogenation and Acetylation Parameters

StepCatalystPressureSolventYield
Nitro Reduction10% Pd/C40 psiEthanol88%
Hydroxylamine AcetylationAmbientDioxane65%

Critical Process Considerations

  • Acetylating Agent : Acetyl chloride (1.1 eq.) outperforms acetic anhydride in this route, minimizing over-acetylation byproducts.

  • pH Control : Sodium acetate buffer (pH 5–6) stabilizes the hydroxylamine intermediate during acetylation, preventing decomposition.

  • Scalability : Continuous flow reactors reduce reaction time from 30 minutes to 5 minutes at 50°C, achieving 70% yield in pilot-scale trials.

Comparative Analysis of Methods

Yield and Purity Tradeoffs

  • Direct Acetylation : Higher yields (72%) but requires stringent moisture control due to acetyl chloride’s sensitivity to hydrolysis.

  • Hydroxylamine Route : Lower yield (65%) but offers better regioselectivity, avoiding acetyl migration to the phenolic -OH group.

Industrial Feasibility

  • Cost Analysis : The hydroxylamine route is 20% more expensive due to Pd/C catalyst usage but produces fewer impurities, reducing downstream purification costs.

  • Green Chemistry Metrics : Solvent recovery systems (dioxane: 85% recycled) and catalyst reuse (Pd/C: 5 cycles) improve sustainability.

Emerging Methodologies

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation in ionic liquids ([BMIM][BF₄]), achieving 58% yield at 37°C. While greener, this method currently lacks scalability.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 10 minutes with comparable yields (68–70%), though equipment costs remain prohibitive for industrial adoption .

Scientific Research Applications

Key Reactions

The compound can participate in various chemical reactions:

  • Oxidation : The hydroxy group can be oxidized to form ketone or aldehyde derivatives.
  • Reduction : It can be reduced to yield corresponding amines.
  • Substitution : The acetamide group allows for nucleophilic substitution reactions.

Chemistry

N-(5-hydroxy-9H-fluoren-2-yl)acetamide serves as a precursor in synthesizing more complex organic molecules. It is also utilized as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its biological activities, particularly in relation to its effects on cellular processes and enzyme inhibition. The hydroxy group enhances its ability to form hydrogen bonds with biological macromolecules, influencing their function.

Medicine

Research indicates potential therapeutic properties, including:

  • Anti-inflammatory effects : Investigations into its role in modulating inflammatory pathways.
  • Anticancer activity : Studies have explored its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth.

This compound has been implicated in several biological mechanisms:

  • Carcinogenicity and Mutagenicity : As a derivative of 2-acetylaminofluorene, it has shown potential carcinogenic effects in animal models. Metabolic activation via cytochrome P450 enzymes produces reactive intermediates capable of binding to DNA, leading to mutations.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications for diseases characterized by dysregulated enzyme activity.

Case Studies

Several studies have highlighted the significance of this compound:

  • Tumor Induction Studies : In rodent models, compounds similar to this compound have induced tumors in the liver and bladder. These findings underscore the importance of understanding chemical carcinogenesis.
  • Metabolic Pathway Analysis : Research has demonstrated that this compound undergoes metabolic activation leading to reactive metabolites that can bind to DNA. This aspect is crucial for elucidating its mutagenic properties.
  • Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed its potential role as an inhibitor. This property could be leveraged for developing new therapeutic agents targeting enzyme-related diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorene-based acetamides vary in substituent type and position, significantly altering their physicochemical and biological profiles. Key analogs include:

Compound Name Substituents (Fluorene Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
N-(5-Hydroxy-9H-fluoren-2-yl)acetamide 5-OH, 2-acetamide C₁₅H₁₃NO₂ 239.27 1147-55-3 Enhanced polarity due to hydroxyl group; potential enzyme inhibition
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 9-Br, 2-CF₃CO-NH C₁₅H₉BrF₃NO 316.15 1537-15-1 Electron-withdrawing Br and CF₃ groups; used in photodynamic therapy research
N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide 1,3-Cl, 2-acetamide C₁₅H₁₁Cl₂NO 292.16 92428-54-1 Chloro groups increase lipophilicity; explored as a synthetic intermediate
N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide 7-Br, 9-oxo, 2-acetamide C₁₅H₁₀BrNO₂ 316.15 500300-39-0 Oxo group at position 9 enhances electrophilicity; research applications in organic synthesis
N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide 7-F, 9-oxo, 2-acetamide C₁₅H₁₀FNO₂ 255.24 6638-57-9 Fluorine substitution improves metabolic stability; potential for CNS-targeted drug design

Key Structural Insights :

  • Electron-Withdrawing vs. The hydroxyl group in the target compound (5-OH) introduces hydrogen-bonding capacity, improving aqueous solubility .
  • Planarity and Crystallinity : Meta-substitutions (e.g., 3-Cl in ) disrupt molecular packing, altering crystal parameters and solubility. The target compound’s 5-OH substitution may similarly influence solid-state geometry .
Stability and Reactivity
  • Photodegradation : Paracetamol derivatives () undergo photolysis to form chlorinated acetamides, highlighting the need to evaluate the target compound’s stability under UV light .

Biological Activity

N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a hydroxy group at the 5-position of the fluorenyl moiety and an acetamide functional group. These structural components are crucial for its biological interactions:

  • Molecular Formula : C₁₃H₁₃NO₂
  • Molecular Weight : Approximately 219.25 g/mol

The hydroxy group enhances the compound's ability to form hydrogen bonds, which can influence its interaction with biological macromolecules such as proteins and nucleic acids, potentially impacting enzyme activities and cellular signaling pathways.

This compound's biological activity is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Interaction : It may bind to receptors that modulate cellular responses, influencing processes such as inflammation and cell proliferation.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer properties:

  • In Vitro Studies : The compound demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. IC₅₀ values ranged from 10 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents .
Cell LineIC₅₀ (µM)Reference
MCF-725
A549 (Lung)30

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL, showing potential as an antimicrobial agent.

Study on Antiproliferative Effects

A study published in a peer-reviewed journal explored the antiproliferative effects of this compound on MCF-7 breast cancer cells. The researchers observed that treatment with the compound led to cell cycle arrest in the G₂/M phase and induced apoptosis, suggesting a mechanism involving disruption of microtubule dynamics similar to known antimitotic drugs .

In a detailed investigation, researchers utilized confocal microscopy and flow cytometry to analyze how this compound affects microtubule organization in treated cells. The findings indicated significant alterations in microtubule structure, leading to mitotic catastrophe—an effect that is characteristic of compounds targeting tubulin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-hydroxy-9H-fluoren-2-yl)acetamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves acetylation of 5-amino-9H-fluoren-2-ol using acetic anhydride or acetyl chloride under controlled conditions (e.g., reflux in anhydrous dichloromethane with a catalytic base). Post-synthesis, purity can be validated via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (MW: 280.28 g/mol) and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the acetamide substitution at the 2-position and hydroxyl group at the 5-position of the fluorene backbone .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., amide C=O stretch ~1650–1680 cm⁻¹, hydroxyl O-H stretch ~3200–3600 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic proton environments (e.g., fluorene protons at δ 6.8–8.0 ppm) and acetamide methyl protons (δ ~2.1 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • MS : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 281.28) .

Q. How can crystallographic data for this compound be obtained and refined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol/water mixtures) are analyzed using synchrotron or laboratory X-ray sources. Data refinement employs software like SHELXL, which uses least-squares algorithms to optimize structural parameters (bond lengths, angles) and validate hydrogen bonding networks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. These models predict reactivity sites (e.g., nucleophilic hydroxyl group, electrophilic amide carbonyl) and correlate with experimental UV-Vis spectra . Solvent effects can be incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in spectroscopic vs. computational data for this compound?

  • Methodological Answer :

  • Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify discrepancies in functional group assignments .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility or hydrogen bonding that static models miss.
  • Multi-method refinement : Combine SC-XRD data with molecular dynamics (MD) simulations to account for crystal packing effects on electronic properties .

Q. How can the biological activity of this compound be systematically assessed?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC against Gram± bacteria/fungi). For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Toxicity profiling : Evaluate genotoxicity (Ames test) and acute toxicity (LD₅₀ in rodent models) to address safety concerns, particularly given structural analogs’ tumorigenic potential .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., halogenated or nitro-substituted analogs) to isolate bioactive moieties .

Q. What are the challenges in optimizing reaction yields for this compound derivatives?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-acetylated species or oxidation byproducts) and adjust stoichiometry/reactant ratios.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity during derivatization .
  • Green chemistry approaches : Replace traditional solvents with ionic liquids or supercritical CO₂ to improve efficiency and reduce waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-hydroxy-9H-fluoren-2-yl)acetamide
Reactant of Route 2
N-(5-hydroxy-9H-fluoren-2-yl)acetamide

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